molecular formula C17H22ClNO B12424299 Diphenhydramine-d5 (hydrochloride) CAS No. 1219795-16-0

Diphenhydramine-d5 (hydrochloride)

Cat. No.: B12424299
CAS No.: 1219795-16-0
M. Wt: 296.8 g/mol
InChI Key: PCHPORCSPXIHLZ-BSBWQDPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenhydramine-d5 (hydrochloride) is a deuterium-labeled version of Diphenhydramine hydrochloride. Diphenhydramine hydrochloride is a first-generation histamine H1-receptor antagonist with anticholinergic properties. It is commonly used as an antihistamine to treat allergies, insomnia, and symptoms of the common cold. The deuterium labeling in Diphenhydramine-d5 (hydrochloride) makes it useful in pharmacokinetic studies and drug metabolism research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenhydramine-d5 (hydrochloride) involves the deuteration of Diphenhydramine hydrochloride. The process typically starts with the preparation of Diphenhydramine, which is synthesized by reacting chlorodiphenylmethane with N,N-dimethylaminoethanol. The deuterium labeling is achieved by substituting hydrogen atoms with deuterium atoms in the presence of deuterated reagents .

Industrial Production Methods

Industrial production of Diphenhydramine-d5 (hydrochloride) follows similar steps but on a larger scale. The process involves continuous flow synthesis and purification, ensuring high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diphenhydramine-d5 (hydrochloride) undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce diphenylmethanol derivatives, while reduction may yield deuterated amines .

Scientific Research Applications

Diphenhydramine-d5 (hydrochloride) is widely used in scientific research due to its deuterium labeling. Some key applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.

    Drug Metabolism Research: Helps in understanding the metabolic pathways and identifying metabolites.

    Biological Studies: Used in studies involving histamine receptors and anticholinergic effects.

    Industrial Applications: Used in the development of new antihistamines and related compounds

Mechanism of Action

Diphenhydramine-d5 (hydrochloride) exerts its effects by antagonizing the H1 histamine receptors. These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons. By blocking these receptors, Diphenhydramine-d5 (hydrochloride) prevents the actions of histamine, leading to reduced allergic symptoms and sedation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The primary uniqueness of Diphenhydramine-d5 (hydrochloride) lies in its deuterium labeling, which makes it particularly valuable in pharmacokinetic and drug metabolism studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications .

Properties

CAS No.

1219795-16-0

Molecular Formula

C17H22ClNO

Molecular Weight

296.8 g/mol

IUPAC Name

N,N-dimethyl-2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]ethanamine;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H/i3D,5D,6D,9D,10D;

InChI Key

PCHPORCSPXIHLZ-BSBWQDPUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OCCN(C)C)[2H])[2H].Cl

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.